Lipophilicity (XLogP3-AA) Comparison: This Compound vs. Unsubstituted 2-Aminobenzimidazole and the N2-Morpholinoethyl Regioisomer
The target compound exhibits a computed XLogP3-AA value of 0.7, reflecting the balance between the lipophilic benzimidazole core and the hydrophilic morpholine ring . In comparison, unsubstituted 2-aminobenzimidazole (CAS 934-32-7) has an XLogP3-AA of approximately 1.2, indicating higher lipophilicity and lower aqueous solubility [1]. The introduction of the N1-morpholinoethyl group reduces lipophilicity by approximately 0.5 log units, which correlates with improved aqueous solubility and is consistent with the established role of morpholine as a solubility-enhancing moiety [2]. The N2-substituted regioisomer (CAS 46911-54-0) shares the same molecular formula (C13H18N4O) and identical computed XLogP3-AA of 0.7, confirming that this parameter alone cannot differentiate the regioisomers .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7 |
| Comparator Or Baseline | 2-Aminobenzimidazole (CAS 934-32-7): XLogP3-AA ≈ 1.2; N2-Morpholinoethyl isomer (CAS 46911-54-0): XLogP3-AA = 0.7 |
| Quantified Difference | Target compound is ~0.5 log units more hydrophilic than unsubstituted 2-aminobenzimidazole; identical XLogP to N2 regioisomer |
| Conditions | Predicted values (XLogP3-AA algorithm), no experimental logP/logD data available |
Why This Matters
The 0.5 log unit reduction in XLogP relative to unsubstituted 2-aminobenzimidazole translates to approximately 3-fold higher predicted aqueous solubility, which is critical for biochemical assay compatibility and reduces the need for DMSO co-solvents.
- [1] PubChem. 2-Aminobenzimidazole (CID 13624): XLogP3-AA = 1.2, molecular weight 133.15 g/mol. View Source
- [2] Molecules (2017), 22(8), 1374. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives: role of the morpholinoethyl moiety in modulating solubility and bioactivity. View Source
